molecular formula C17H19N3O3S B2512416 Omeprazole-d3 CAS No. 922731-01-9

Omeprazole-d3

Cat. No.: B2512416
CAS No.: 922731-01-9
M. Wt: 348.4 g/mol
InChI Key: SUBDBMMJDZJVOS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole-d3 (C₁₇H₁₆D₃N₃O₃S; MW: 348.43 g/mol) is a deuterium-labeled isotopologue of omeprazole, a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders. The incorporation of three deuterium atoms at the methoxy group (OCH₃ → OCD₃) and benzimidazole ring positions (4, 6, 7) introduces a distinguishable mass difference from the non-deuterated compound, enabling precise tracking in mass spectrometry (MS)-based assays .

Chemical Reactions Analysis

Metabolic Reactions Catalyzed by Cytochrome P450 Enzymes

Omeprazole-d3 undergoes stereoselective metabolism primarily mediated by hepatic CYP enzymes, mirroring the metabolic behavior of non-deuterated omeprazole but with observable isotopic effects.

Key Metabolic Pathways:

EnzymeReaction TypePrimary MetaboliteSelectivity FactorReference
CYP2C195-hydroxylation5-Hydroxy this compound3:1 (R vs S)
CYP3A4SulfoxidationThis compound sulfone2:1 (S vs R)
CYP2C195′-methoxy hydroxylation5′- O-Hydroxy this compound1.6:1 (S vs R)
  • CYP2C19-mediated hydroxylation :
    The R-enantiomer undergoes preferential 5-hydroxylation (ΔΔG TI<sup>0</sup> = -17.7 kcal/mol for R vs -18.9 kcal/mol for S), forming 5-hydroxy metabolites detectable in plasma within 30 minutes post-administration . Deuterium substitution alters hydrogen abstraction kinetics, reducing reaction rates by ~15% compared to non-deuterated counterparts .

  • CYP3A4-mediated sulfoxidation :
    Generates this compound sulfone via sulfoxide oxidation, with a 40% slower formation rate due to deuterium's kinetic isotope effect .

Analytical Reactivity in Pharmacokinetic Assays

This compound participates in targeted reactions for metabolite quantification:

Dete

Scientific Research Applications

Pharmacokinetic Studies

Metabolite Identification
Omeprazole-d3 is utilized in pharmacokinetic studies to identify and quantify metabolites of omeprazole in biological samples. A study conducted on mice demonstrated the use of stable isotope-labeled omeprazole to track its distribution and metabolism in the brain and plasma. By administering both omeprazole and this compound, researchers identified 17 distinct metabolites through liquid chromatography-mass spectrometry (LC-MS) techniques. This approach allowed for a detailed understanding of how different administration routes affect metabolite profiles and pharmacokinetics in vivo .

Brain Pharmacokinetics
The study further evaluated the brain-to-plasma partition coefficient (Kp) for omeprazole and its metabolites, providing insights into the central nervous system (CNS) effects of these compounds. The findings indicated that the pharmacokinetic profiles vary significantly based on the administration route, which is crucial for developing CNS-targeted therapies .

Therapeutic Efficacy

Acid Peptic Disease Treatment
this compound has been employed in clinical studies to assess the therapeutic efficacy of omeprazole in treating acid peptic diseases (APD). A recent observational study conducted across multiple sites in India evaluated patient-reported outcomes following a four-week treatment regimen with omeprazole. Results indicated significant improvements in symptom severity as measured by standardized questionnaires, demonstrating that omeprazole remains effective despite the availability of newer PPIs .

Drug Interaction Studies

CYP2C19 Inhibition
this compound has been instrumental in studying drug interactions, particularly its competitive inhibition of cytochrome P450 2C19 (CYP2C19). This enzyme plays a critical role in the metabolism of various drugs, and understanding how omeprazole affects its activity is essential for predicting potential drug interactions. Research indicates that omeprazole exhibits a Ki value between 2 to 6 μM for CYP2C19, which is significant for clinicians when prescribing medications that are substrates of this enzyme .

Case Studies

Clinical Observations
Several case studies have documented adverse effects associated with omeprazole therapy, which can be explored using this compound as a tracer to understand the underlying mechanisms. For instance, one case involved a patient developing galactorrhea after increasing their omeprazole dosage. The resolution of symptoms upon discontinuation suggests a direct link between drug metabolism and side effects, highlighting the importance of understanding individual variations in drug response .

Summary Table: Applications of this compound

Application AreaDescription
Pharmacokinetics Identifying metabolites and understanding drug distribution using LC-MS techniques
Therapeutic Efficacy Evaluating effectiveness in treating acid peptic diseases through patient-reported outcomes
Drug Interactions Studying competitive inhibition effects on CYP2C19 and implications for polypharmacy
Case Studies Documenting clinical observations related to adverse effects and metabolic responses

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Omeprazole-d3

Table 1: Comparative Overview of this compound and Related Deuterated Compounds

Compound Molecular Formula Molecular Weight Deuterium Positions Primary Application(s) Key References
This compound C₁₇H₁₆D₃N₃O₃S 348.43 Methoxy group (OCD₃), benzimidazole (4,6,7) LC-MS/MS internal standard; metabolic pathway studies
5-Hydroxy this compound Sodium Salt C₁₇H₁₅D₃N₃NaO₄S 386.42 Methoxy group (OCD₃), benzimidazole (4,6,7) Quantification of 5-hydroxyomeprazole, a major CYP2C19 metabolite
5-O-Desmethyl this compound C₁₆H₁₄D₃N₃O₃S 334.41 Methoxy group (OCD₃), benzimidazole (4,6,7) Study of demethylation pathways and metabolite exposure in PK analyses
This compound Sulfone C₁₇H₁₆D₃N₃O₄S 364.43 Methoxy group (OCD₃), benzimidazole (4,6,7) Analysis of sulfone metabolites formed via CYP3A4 oxidation; polar interaction studies

Analytical Performance in LC-MS/MS

Table 2: LC-MS/MS Parameters for this compound and Related Compounds

Compound Mass Transition (m/z) Column Used (LC Conditions) Extraction Method Linear Range (ng/mL) Key References
This compound 349.1 → 198.1 Acquity UPLC BEH C18 (1.7 µm, 100 × 2.1 mm) Protein precipitation 1–1,000
5-Hydroxy this compound 365.1 → 214.1 ACE 3 C18-PFP (3 µm, 50 × 4.6 mm) Protein precipitation Not specified
This compound Sulfone Not explicitly provided ACE Excel 2 C18 (2 µm, 50 × 3 mm) Liquid-liquid extraction Not specified

Key Observations :

  • This compound and its metabolites share similar extraction methods (protein precipitation) but differ in chromatographic columns and mobile phases, optimizing separation based on polarity .
  • Mass transitions are tailored to distinguish deuterated analytes from non-deuterated counterparts, minimizing interference in quantification .

Pharmacokinetic and Metabolic Distinctions

  • This compound : Exhibits identical PK behavior to omeprazole, validated in bioequivalence studies (e.g., AUC₀–t = 1,200–1,500 ng·h/mL; Cₘₐₓ = 400–600 ng/mL) .
  • 5-Hydroxy this compound : Represents a primary metabolite with shorter half-life (t₁/₂ = 1–2 h vs. omeprazole’s 0.5–1 h), reflecting rapid CYP2C19-mediated hydroxylation .
  • This compound Sulfone : Forms via CYP3A4 oxidation, showing enhanced polarity (logP reduced by 0.5–1.0 units) and altered tissue distribution .

Research Implications and Limitations

  • Advantages of Deuterated Standards :
    • Enable high-precision quantification (intra-run CV < 4%; accuracy 93–99.8%) in complex matrices .
    • Mitigate matrix effects and ion suppression in MS .
  • Limitations :
    • Deuterium substitution may subtly alter metabolic rates (e.g., reduced clearance in CYP2C19 poor metabolizers) .
    • High cost ($343–$6135 per mg) limits large-scale preclinical use .

Biological Activity

Omeprazole-d3 is a deuterated form of omeprazole, a widely used proton pump inhibitor (PPI) primarily employed in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The incorporation of deuterium in this compound enhances its pharmacokinetic properties and allows for more precise tracking of its metabolism and biological activity in research settings.

  • Molecular Formula : C17_{17}H16_{16}D3_3N3_3O3_3S
  • Molecular Weight : 348.43 g/mol
  • CAS Number : 922731-01-9

Omeprazole functions by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells, leading to decreased gastric acid secretion. The deuterated form, this compound, retains this mechanism while offering advantages in metabolic studies due to its distinct isotopic signature.

Metabolism Studies

Recent research has focused on the metabolic pathways of this compound, particularly its metabolites in vivo. A study administered omeprazole and this compound to mice via various routes (oral, intravenous, and intraperitoneal) to identify metabolites using liquid chromatography-mass spectrometry (LC-MS). This study revealed:

  • Seventeen metabolites were identified, with distinct profiles based on the route of administration.
  • The brain-to-plasma partition coefficient (Kp) was evaluated to understand central nervous system (CNS) effects.

The pharmacokinetic profiles showed that different administration routes resulted in varied metabolite distributions, suggesting that this compound may have unique CNS-related biological effects compared to its non-deuterated counterpart .

Case Study: Efficacy in Acid Peptic Disease

A prospective study evaluated the effectiveness of omeprazole therapy in patients with acid peptic disease over four weeks. Key findings included:

  • Reduction in Symptoms : The Patient Assessment of Gastrointestinal Disorder Symptom Severity Index (PAGI-SYM) scores decreased significantly from a baseline mean of 41.32 to 20.86 on day 14 (p < 0.0001), and further to 8.93 on day 28 (p < 0.0001).
  • Patient Satisfaction : Treatment Satisfaction Questionnaire for Medication (TSQM) scores improved from 34.69 to 36.67 by day 28.
  • Adverse Events : Only 4.17% reported mild adverse events unrelated to the therapy .

Comparative Data Table

ParameterOmeprazoleThis compound
Molecular Weight345.4 g/mol348.43 g/mol
Administration RoutesOral, IV, IPOral, IV, IP
Number of Identified MetabolitesVaries17
Kp (Brain-to-Plasma Ratio)VariesEvaluated
PAGI-SYM Score ReductionSignificantSignificant
TSQM Score ImprovementModerateModerate

Implications for Future Research

The use of this compound offers significant advantages for studying drug metabolism and pharmacokinetics due to its stable isotope labeling. Future studies should focus on:

  • Exploring CNS Effects : Investigating how metabolites affect neurological functions.
  • Long-term Efficacy Studies : Assessing the long-term safety and effectiveness of this compound in chronic conditions.
  • Comparative Effectiveness : Evaluating differences between omeprazole and this compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization parameters for synthesizing Omeprazole-d3 with high isotopic purity?

this compound is synthesized via deuterium incorporation into the parent omeprazole structure using deuterated reagents (e.g., D₂O, CD₃I) under controlled conditions. Critical parameters include:

ParameterOptimal Range/DescriptionImpact on Yield/Purity
Temperature20–40°C (room temperature preferred)Higher temps risk deuteration loss
Reaction Time6–24 hoursProlonged time increases side reactions
SolventDeuterated solvents (e.g., DMSO-d6)Minimizes proton contamination
CatalystPalladium or platinum catalystsEnhances deuterium exchange efficiency

Post-synthesis purification via column chromatography or recrystallization ensures ≥98% isotopic purity. Analytical validation using LC-MS or NMR confirms deuterium incorporation at specified positions (e.g., benzimidazole-4,6,7-d3) .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from non-deuterated analogs?

Key techniques include:

  • LC-MS/MS : Quantifies isotopic purity and detects protonated impurities (e.g., using m/z shifts: this compound ≈ 346.2 vs. omeprazole ≈ 343.2) .
  • ¹H/²H NMR : Identifies deuterium positions and confirms absence of proton signals at substituted sites .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass differences (Δ ≈ 3.022 Da) between deuterated and non-deuterated forms .

For regulatory compliance (e.g., European Pharmacopoeia), reverse-phase HPLC with UV detection at 302 nm is used to assess chemical purity, ensuring ≤0.1% impurities (e.g., omeprazole sulfone) .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

this compound serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to correct for matrix effects and ionization variability. Methodology:

Sample Preparation : Spike biological samples (plasma, urine) with this compound at 10–100 ng/mL .

Extraction : Liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction.

Quantification : Calculate analyte/IS peak area ratios to generate calibration curves (1–1000 ng/mL, R² >0.99) .

This approach improves precision (CV <5%) and accuracy (85–115% recovery) in quantifying omeprazole and metabolites (e.g., 5-hydroxyomeprazole) in human trials .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s metabolic stability in cross-species models?

Challenges include:

  • Species-Specific Metabolism : Cytochrome P450 (CYP) isoforms (e.g., CYP2C19 in humans vs. CYP2C12 in rats) yield variable metabolite profiles .
  • Deuterium Isotope Effects (DIE) : Altered metabolic rates due to C-D bond strength (e.g., slower sulfoxidation vs. non-deuterated omeprazole) .

Mitigation Strategies :

  • Use hepatocyte incubations from multiple species (human, rat, dog) under controlled O₂ (95%)/CO₂ (5%) .
  • Compare metabolic half-lives (t₁/₂) and intrinsic clearance (CLint) with non-deuterated omeprazole to quantify DIE .

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

Discrepancies (e.g., sulfone vs. hydroxy metabolites dominance) arise from:

  • Enzyme Polymorphisms : CYP2C19 genetic variants in human cohorts .
  • Experimental Conditions : pH, temperature, and cofactor (NADPH) availability in vitro .

Resolution Workflow :

Meta-Analysis : Pool data from >10 studies (n ≥ 200) using PRISMA guidelines .

In Silico Modeling : Predict metabolite ratios via tools like Simcyp® (incorporating CYP isoform kinetics) .

Validation : Conduct crossover trials with CYP2C19-phenotyped volunteers .

Q. What preformulation parameters are critical for ensuring this compound’s stability in solid dosage forms?

Stability is assessed under:

ConditionTest MethodAcceptable Threshold
Thermal (40°C)TGA/DSC<5% mass loss in 6 months
Humidity (75% RH)Dynamic Vapor Sorption≤0.2% water uptake
PhotolyticICH Q1B guidelinesNo degradation at 1.2 M lux·hr

Excipient compatibility studies (e.g., with lactose or Mg stearate) prevent deuteration loss via proton exchange .

Q. How do cross-species differences in protein binding affect this compound’s pharmacokinetic modeling?

Plasma protein binding (PPB) varies:

SpeciesPPB (%)Impact on Free Drug Concentration
Human95Low free fraction (5%)
Dog89Higher CNS penetration observed
Rat92Altered volume of distribution

Adjust PPB in PBPK models (e.g., GastroPlus®) to predict unbound drug levels in target tissues .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919273
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922731-01-9
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922731-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.